3-(2-Propoxyphenyl)propan-1-amine
Description
Contextual Significance of Primary Amines in Contemporary Organic Chemistry
Primary amines, characterized by the presence of an amino group (-NH2) attached to a carbon atom, are fundamental building blocks in organic synthesis. wikipedia.orgbyjus.com They are derivatives of ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. byjus.comncert.nic.in Aliphatic primary amines, where the amino group is bonded to a non-aromatic carbon chain, are particularly significant. fiveable.me Their importance stems from the nitrogen atom's lone pair of electrons, which imparts basicity and nucleophilicity, making them highly reactive and versatile in a multitude of chemical transformations. wikipedia.orgfiveable.meijrpr.com
The basic nature of amines allows them to act as catalysts and to readily form ammonium (B1175870) salts. wikipedia.orgbyjus.com As nucleophiles, they participate in essential reactions such as alkylation, acylation (to form amides), and the formation of imines. wikipedia.org These reactions are pivotal for constructing the carbon-nitrogen bonds that are ubiquitous in biologically active molecules. Consequently, aliphatic primary amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. byjus.comncert.nic.inijrpr.com Their ability to form hydrogen bonds also influences the physical properties of molecules, such as solubility and boiling point. fiveable.me Various methods exist for their preparation, including the reduction of nitriles and nitro compounds, and the ammonolysis of alkyl halides. studymind.co.ukvedantu.com
Relevance of Aryl Ether Linkages in Complex Organic Architectures
The aryl ether linkage, where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group (Ar-O-R), is another structural motif of great importance in organic chemistry. numberanalytics.comlibretexts.org This functional group is a key feature in a vast number of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com The presence of the ether linkage can significantly influence a molecule's physicochemical properties, including its stability, lipophilicity, and conformation, which in turn can affect its biological activity and pharmacokinetic profile. numberanalytics.com
The synthesis of aryl ethers is a well-established area of research, with classic methods like the Williamson ether synthesis and the Ullmann condensation being complemented by modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These methods allow for the precise construction of complex molecules containing the aryl ether moiety. In drug design, the incorporation of an aryl ether can lead to enhanced efficacy and metabolic stability. numberanalytics.com This structural unit is found in various classes of drugs, including certain antibiotics and medications targeting the central nervous system. numberanalytics.comwikipedia.org
Overview of 3-(2-Propoxyphenyl)propan-1-amine within the Alkylaryl Amine and Aryloxypropanamine Classes
This compound is a chemical compound that integrates both of the aforementioned critical structural motifs. Structurally, it is comprised of a propyl amine chain attached to a phenyl ring, which is in turn substituted with a propoxy group. This positions the molecule within two important chemical classes: the alkylaryl amines and the aryloxypropanamines.
Alkylaryl Amine: This classification arises from the molecule having an alkyl chain terminated by an amine group, which is attached to an aromatic (aryl) ring system. acs.org
Aryloxypropanamine: This describes the specific arrangement of an aryl group linked via an oxygen atom to a three-carbon propanamine chain. This particular scaffold is of significant interest in medicinal chemistry. For example, the aryloxypropanamine motif is the backbone of several serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants. wikipedia.org
While specific research literature on this compound is not extensively available, its structural components suggest its potential as an intermediate in synthetic organic chemistry or as a scaffold for designing new molecules with potential biological activity. uni.lu Its properties can be inferred from its structure and the functional groups it contains.
Below is a table of predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C12H19NO | PubChem uni.lu |
| Molecular Weight | 193.29 g/mol | PubChem uni.lu |
| XlogP (predicted) | 2.5 | PubChem uni.lu |
| InChIKey | SHIZRBFISXMAIX-UHFFFAOYSA-N | PubChem uni.lu |
This data is predicted by computational methods.
The combination of a primary amine and an aryl ether within a single, relatively small molecule makes this compound a noteworthy subject for further investigation in the field of synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-propoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8H,2,5,7,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIZRBFISXMAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589847 | |
| Record name | 3-(2-Propoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937661-89-7 | |
| Record name | 3-(2-Propoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 2 Propoxyphenyl Propan 1 Amine Analogs
Mechanistic Investigations of Primary Aliphatic Amine Reactions
The primary aliphatic amine group in 3-(2-propoxyphenyl)propan-1-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine both a potent nucleophile and a base. libretexts.org
Nucleophilic Reactivity Towards Electrophilic Centers
Primary aliphatic amines, such as the one present in the title compound, are effective nucleophiles that readily attack electron-deficient centers. libretexts.orgfiveable.me The nitrogen atom's lone pair initiates reactions with a variety of electrophiles. fiveable.me The nucleophilicity of amines is influenced by several factors, including steric hindrance and electronic effects. fiveable.memasterorganicchemistry.com Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, mainly due to decreasing steric hindrance. fiveable.me
The reactivity of primary amines like this compound can be compared to other amines based on their structure. For instance, the steric bulk of the substituent on the amine can affect its nucleophilicity. masterorganicchemistry.comresearchgate.net
Table 1: Factors Influencing Amine Nucleophilicity
| Factor | Effect on Nucleophilicity | Rationale |
| Steric Hindrance | Increased hindrance decreases nucleophilicity. | Bulky groups around the nitrogen atom impede its approach to the electrophilic center. fiveable.memasterorganicchemistry.com |
| Electronic Effects | Electron-donating groups increase nucleophilicity. | These groups increase the electron density on the nitrogen atom, making the lone pair more available for donation. fiveable.me |
| Solvent | The solvent can influence the solvation of the amine and the transition state, thereby affecting reactivity. |
The nucleophilic character of primary amines is fundamental to a wide range of chemical transformations, including the formation of amides, imines, and N-alkylated products. libretexts.orgncert.nic.in
Formation and Transformation Pathways of Imines and Related Intermediates
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.publumenlearning.com This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. pressbooks.publibretexts.org
The mechanism of imine formation involves several key steps:
Nucleophilic attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone. pressbooks.publumenlearning.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. pressbooks.publibretexts.org
Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group of the carbinolamine, making it a good leaving group (water). pressbooks.publumenlearning.com
Elimination of water: The lone pair on the nitrogen helps to expel a water molecule, forming an iminium ion. pressbooks.publumenlearning.com
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. lumenlearning.com
The pH of the reaction medium is critical for imine formation. The reaction rate is typically maximal around a pH of 5. lumenlearning.com At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to protonate the carbinolamine intermediate. lumenlearning.com The stability of the resulting imine can vary, with some being readily isolated while others are more transient intermediates. nih.gov For example, aromatic aldehydes tend to react readily with amines to form stable imines. masterorganicchemistry.com
Acylation Reaction Mechanisms and Amide Product Formation
Primary amines undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters to form amides. ncert.nic.inbyjus.com This reaction is a nucleophilic acyl substitution. byjus.com
The mechanism of acylation with an acid chloride proceeds as follows:
Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.ukyoutube.com
Formation of a tetrahedral intermediate: This addition step results in a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com
Elimination of the leaving group: The carbonyl group reforms by expelling the chloride ion, which is a good leaving group. chemguide.co.ukyoutube.com
Deprotonation: A base, often a second equivalent of the amine or a non-nucleophilic base like pyridine, removes a proton from the nitrogen to give the neutral amide product. ncert.nic.inchemguide.co.uk
This reaction is generally rapid and high-yielding. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org
N-Alkylation and Other N-Derivatization Reactions
Primary amines can be N-alkylated by reaction with alkyl halides. ncert.nic.inwikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.org However, the direct alkylation of primary amines often leads to a mixture of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com This is because the initially formed secondary amine is also nucleophilic and can compete with the primary amine for the alkyl halide. masterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing alternative methods like reductive amination. libretexts.orgorganic-chemistry.org Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another approach involves a competitive deprotonation/protonation strategy to control the reactivity of the primary and secondary amines. researchgate.net
Mechanistic Aspects of Aryl Ether Transformations
The aryl ether linkage in this compound, specifically the propoxy group attached to the benzene (B151609) ring, also influences its chemical properties.
Studies on O-Alkyl Bond Lability
The cleavage of the O-alkyl bond in aryl alkyl ethers is a significant transformation. The strength of the C–O bonds in aryl methyl ethers is considerable, making their cleavage challenging. nih.gov The alkoxy group activates the benzene ring towards electrophilic substitution and directs incoming substituents to the ortho and para positions due to the electron-donating nature of the oxygen atom, which delocalizes its lone pair into the aromatic ring. youtube.comyoutube.com
Cleavage of the aryl ether bond can occur at either the sp2 carbon of the aromatic ring or the sp3 carbon of the alkyl group. nih.gov
Cleavage of the Ar–O (sp2) bond: This is generally more difficult due to the higher bond strength. However, methods using transition metal catalysts, such as palladium, have been developed to achieve this selectively. nih.gov
Cleavage of the O–Alkyl (sp3) bond: This can occur via nucleophilic attack on the alkyl group, with the aryloxy group acting as a leaving group. nih.gov This pathway is often observed in reactions with strong nucleophiles.
Recent studies have shown that the selectivity of C–O bond cleavage in aryl alkyl ethers can be controlled. For example, the use of low-valent aluminum reagents can lead to selective sp3 C–O bond functionalization, while the addition of a palladium catalyst can switch the selectivity to sp2 C–O bond functionalization. nih.gov Furthermore, computational studies on aryl silyl (B83357) ethers have provided insights into the factors favoring Ar-O bond cleavage. acs.org
Influence of Aromatic Substitution on Ether Reactivity
The reactivity of the ether linkage in this compound analogs is significantly modulated by the nature and position of substituents on the aromatic ring. The ether group (-O-propyl) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the resonance effect of the oxygen's lone pairs, which increases electron density on the aromatic ring. numberanalytics.com However, in reactions involving the cleavage of the C-O ether bond, the electronic properties of aromatic substituents play a crucial role.
Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or additional alkoxy groups, generally increase the electron density on the phenyl ring. This can influence the stability of potential intermediates formed during C-O bond cleavage. For instance, in acid-catalyzed cleavage, protonation of the ether oxygen is the initial step, making the leaving group a neutral alcohol. The subsequent cleavage can proceed through mechanisms with carbocationic character. EDGs can stabilize such transition states, potentially accelerating the reaction.
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or sulfonyl (-SO₃H) groups decrease the electron density of the aromatic ring. amazonaws.com This deactivation can make the protonation of the ether oxygen more difficult and destabilize any positively charged intermediates, thereby reducing the rate of ether cleavage. Studies on complex aromatic amines have shown that electron-withdrawing groups can significantly reduce the rate of reaction. amazonaws.com The cleavage of alkyl aryl ethers typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance stabilization. unacademy.com
The position of the substituent also matters. Ortho and para positions have a more direct electronic communication with the ether oxygen through resonance, leading to more pronounced effects compared to meta substitution. numberanalytics.comamazonaws.com Bulky substituents ortho to the ether linkage can also introduce steric hindrance, which may impede the approach of reagents required for cleavage. amazonaws.com
Table 1: Predicted Relative Reactivity for C-O Bond Cleavage in Substituted this compound Analogs
| Substituent (X) on Aromatic Ring | Position | Electronic Effect | Predicted Effect on C-O Cleavage Rate |
| -OCH₃ | para | Electron-donating | Increase |
| -CH₃ | para | Electron-donating | Slight Increase |
| -H | - | Neutral | Baseline |
| -Cl | para | Electron-withdrawing (inductive) | Decrease |
| -NO₂ | para | Strong electron-withdrawing | Significant Decrease |
This table is illustrative and based on general principles of organic chemistry. Actual rates would require experimental verification.
Advanced Mechanistic Probes in C-N and C-O Bond Formation and Cleavage (e.g., Kinetic Isotope Effects)
To elucidate the precise mechanisms of reactions involving this compound, advanced techniques such as the kinetic isotope effect (KIE) are invaluable. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). wikipedia.org It is a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. princeton.edu
Primary Kinetic Isotope Effects (PKIEs): A significant PKIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken during the rate-determining step. princeton.edu
C-O Bond Cleavage: In studying the mechanism of ether cleavage, one could synthesize an analog of this compound with deuterium atoms on the α-carbon of the propyl group (i.e., 3-(2-(1,1-dideuteriopropoxy)phenyl)propan-1-amine). If the C-O bond cleavage is part of an E2 elimination pathway where the C-H(D) bond is broken in the rate-limiting step, a large PKIE would be expected. princeton.edu Conversely, an SN1-type cleavage, where the leaving group departs first to form a carbocation, would show no primary KIE for the C-H bond but might exhibit a secondary KIE. princeton.edu
C-N Bond Formation: For reactions involving the amine group, such as N-alkylation, a KIE could be measured by comparing the reactivity of the parent amine with its N,N-dideuterated analog. However, since the N-H bonds are typically not broken in the rate-determining step of N-alkylation, a significant PKIE is not expected.
Secondary Kinetic Isotope Effects (SKIEs): These are smaller effects (kH/kD often between 0.7 and 1.5) observed when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org They provide information about changes in the hybridization or steric environment of the atom during the transition state. For example, a KIE might be used to distinguish between SN1 and SN2 nucleophilic substitution pathways. wikipedia.org
Table 2: Application of KIE in Mechanistic Studies of this compound Analogs
| Reaction Studied | Isotopic Labeling Position | Proposed Mechanism | Expected KIE (klight/kheavy) | Mechanistic Insight |
| Ether C-O Cleavage | α-carbon of propyl group (C-D) | E2 Elimination | > 2 (Primary) | C-H(D) bond broken in rate-determining step. princeton.edu |
| Ether C-O Cleavage | α-carbon of propyl group (C-D) | SN1 Cleavage | ~1.1-1.3 (Secondary) | Change in hybridization at carbon from sp³ to sp² in transition state. wikipedia.org |
| N-Alkylation | Amine Nitrogen (N-D) | SN2 Reaction | ~1 (Negligible) | N-H(D) bond not broken in rate-determining step. |
| C-H Oxidation at benzylic position | Benzylic Carbon (C-D) | Radical H-abstraction | > 2 (Primary) | C-H(D) bond broken in rate-determining step. |
Photoreduction Processes Involving Ether-Amine Systems
Ether-amine systems can participate in unique photoreduction processes, often initiated by photoinduced electron transfer (PET). In these reactions, one part of the molecule (the donor) absorbs light and transfers an electron to another part (the acceptor). For a molecule like this compound, either the amine or the alkoxy-substituted aromatic ring could act as the electron donor, depending on the reaction conditions and the presence of other reagents.
Photochemical reactions involving α-stannyl or α-silyl ethers in the presence of photosensitizers can lead to the formation of radical species. oup.com For instance, irradiation of an ether in the presence of a sensitizer (B1316253) can lead to the cleavage of a C-O or C-H bond, generating radical intermediates that can then undergo further reactions. oup.com
A plausible photoreduction pathway for an ether-amine system could involve the following steps:
Excitation: The aromatic chromophore absorbs UV light, promoting it to an excited state.
Electron Transfer: An intramolecular or intermolecular electron transfer occurs. The amine group is a good electron donor and can transfer an electron to the excited aromatic ring or to an external acceptor.
Radical Ion Formation: This transfer results in the formation of a radical cation on the amine and a radical anion on the acceptor.
Bond Cleavage: The radical ion species can be highly reactive. For instance, the radical anion on the aromatic ether moiety could undergo C-O bond cleavage to produce an aryl radical and an alkoxide.
Product Formation: The radical species generated can then abstract hydrogen atoms from the solvent or other molecules, leading to reduced products.
Such photochemical methods allow for bond cleavage and formation under mild conditions, offering synthetic routes that are complementary to traditional thermal reactions. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Propoxyphenyl Propan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3-(2-propoxyphenyl)propan-1-amine. The chemical shift (δ), reported in parts per million (ppm), of each nucleus provides insight into its local electronic environment.
¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.8-7.2 ppm). The protons of the propoxy group and the propan-1-amine chain resonate at higher field strengths. For instance, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) of the propoxy group would be expected around δ 4.0 ppm, while the terminal methyl protons (CH₃) would be further upfield. The protons of the propan-1-amine backbone would exhibit distinct signals, with the methylene group adjacent to the amine (CH₂-N) being influenced by the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring will resonate in the δ 110-160 ppm range, with the carbon atom attached to the oxygen (C-O) appearing at the lower field end of this range. The aliphatic carbons of the propoxy and propan-1-amine chains will appear at higher field strengths. For example, the carbons of the propoxy group would be expected in the δ 20-70 ppm region, and the carbons of the propan-1-amine chain would also fall within a similar range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 110 - 130 |
| Aromatic C-O | - | 155 - 160 |
| O-CH₂ (propoxy) | ~4.0 | ~70 |
| CH₂ (propoxy) | ~1.8 | ~22 |
| CH₃ (propoxy) | ~1.0 | ~10 |
| Ar-CH₂ | ~2.7 | ~30 |
| CH₂ (propanamine) | ~1.9 | ~35 |
| CH₂-N | ~2.9 | ~42 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms, which is crucial for an unambiguous structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For this compound, COSY would confirm the spin systems of the propoxy and propan-1-amine chains and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is critical for piecing together the different fragments of the molecule, for example, by showing correlations between the protons of the propoxy group and the aromatic ring, and between the protons of the propan-1-amine chain and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the propoxy group and the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are produced. For this compound (molecular formula C₁₂H₁₉NO), the expected molecular weight is approximately 193.29 g/mol . ESI-MS would therefore be expected to show a prominent peak at an m/z of approximately 194.29, corresponding to the protonated molecule.
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs laser energy. Pulsed laser irradiation of the crystals causes desorption and ionization of the analyte molecules, typically as [M+H]⁺ ions. While ESI is more common for small molecules, MALDI-MS can also be used for the analysis of this compound, and would similarly be expected to yield the protonated molecular ion.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing detailed structural information. The fragmentation pattern is a characteristic fingerprint of the molecule. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve cleavage of the C-C bonds in the propan-1-amine chain and cleavage of the ether linkage.
Table 2: Potential Fragment Ions of this compound in MS/MS
| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss |
| 150 | [M+H - C₃H₇]⁺ | Propyl radical |
| 135 | [M+H - C₃H₇N]⁺ | Propylamine |
| 121 | [C₈H₉O]⁺ | C₄H₁₀N |
| 91 | [C₇H₇]⁺ | C₅H₁₂NO |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By probing the vibrational modes of its constituent bonds, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a detailed fingerprint of the molecule, allowing for unambiguous functional group identification and insights into its conformational arrangement.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by this compound, which induces vibrations in its molecular bonds. Each functional group within the molecule absorbs at a characteristic frequency, making FT-IR an excellent method for qualitative analysis.
The primary amine (-NH2) group is a key feature of the molecule and gives rise to several distinct absorption bands. The N-H stretching vibrations are particularly informative. Typically, primary amines exhibit two bands in the region of 3400-3250 cm⁻¹; a symmetric and an asymmetric stretching mode. orgchemboulder.com The N-H bending vibration, or scissoring, is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com Furthermore, a broad absorption band due to N-H wagging can be observed between 910 and 665 cm⁻¹. orgchemboulder.com
The aromatic ring (phenyl group) also presents characteristic signals. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
The ether linkage (-O-CH2CH2CH3) is characterized by a strong C-O stretching band. For an aryl alkyl ether, this absorption is typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The aliphatic propyl chain will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium-Weak |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 | Medium |
| Primary Amine | N-H Wag | 910-665 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Ether | C-O Stretch (asymmetric aryl-alkyl) | 1275-1200 | Strong |
| Ether | C-O Stretch (symmetric aryl-alkyl) | 1075-1020 | Strong |
| Alkyl Chain | C-H Stretch | 2960-2850 | Strong |
| Alkyl Chain | C-H Bend | 1465, 1375 | Medium |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon backbone. The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also readily observed.
The C-C stretching vibrations of the propyl and propanamine chains, which may be weak or complex in the FT-IR spectrum, can be more clearly resolved in the Raman spectrum. The N-H stretching vibrations are also observable in Raman, but are generally weaker than in FT-IR. The C-O stretching of the ether group will also be present.
Complementary Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1580 | Strong |
| Alkyl Chain | C-C Stretch | 1200-800 | Medium |
| Primary Amine | N-H Stretch | 3400-3250 | Weak |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is a fundamental set of techniques for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and to isolate it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. Given the amine functionality and aromatic ring, reversed-phase HPLC is a common approach for the analysis of this compound.
In a typical reversed-phase setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase to protonate the amine group. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (typically around 254 nm or 270 nm).
For the separation of closely related impurities, method development might involve optimizing the mobile phase composition, gradient elution profile, column temperature, and flow rate. Chiral HPLC could also be employed to separate enantiomers if the compound is synthesized as a racemate.
Illustrative Reversed-Phase HPLC Parameters for Amine-Containing Aromatic Compounds
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While primary amines can be analyzed directly by GC, they often exhibit poor peak shape and column adsorption due to their polarity. To overcome this, derivatization is a common strategy.
The primary amine group of this compound can be derivatized to a less polar, more volatile functional group, such as an amide or a silyl (B83357) derivative. For example, acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a derivative that is more amenable to GC analysis.
The choice of column is critical. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable for this type of compound. Detection is typically performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification.
Typical GC Parameters for the Analysis of Derivatized Amines
| Parameter | Description |
| Column | e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) in Analytical Protocols
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For this compound, TLC is a valuable tool in a synthetic and analytical workflow.
A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) as the mobile phase. A small amount of a basic modifier, such as triethylamine, is often added to the mobile phase to prevent streaking of the basic amine spot.
After developing the plate, the spots can be visualized under UV light (due to the UV-active phenyl group) or by staining with a reagent that reacts with the amine group, such as ninhydrin, which produces a characteristic colored spot. The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
Example TLC Systems for Aromatic Amines
| Stationary Phase | Mobile Phase System | Visualization Method |
| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | UV light (254 nm), Ninhydrin stain |
| Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1) + 0.5% Triethylamine | UV light (254 nm), Ninhydrin stain |
Strategic Derivatization for Enhanced Analytical Detection and Separation
For a compound like this compound, which possesses a primary amine functional group, derivatization is a key step to improve its chromatographic behavior and detectability. iu.edu This chemical modification can increase volatility for gas chromatography (GC) or introduce a chromophoric or fluorophoric tag for enhanced detection in high-performance liquid chromatography (HPLC). thermofisher.compsu.edu
Pre-column and Post-column Derivatization Strategies
The derivatization of this compound can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). psu.eduactascientific.com
Pre-column Derivatization
This approach involves reacting the analyte with a derivatizing agent prior to injection into the chromatograph. thermofisher.com A significant advantage of this method is the ability to remove excess reagent and by-products before analysis, which can lead to cleaner chromatograms. sigmaaldrich.com Pre-column derivatization can also modify the polarity of the analyte, improving its retention and separation on reversed-phase HPLC columns. thermofisher.com
Commonly employed pre-column derivatizing agents for primary amines that would be applicable to this compound include:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. libretexts.orgsdiarticle4.com This reaction is fast and occurs under mild conditions, making it suitable for automation. thermofisher.com However, the resulting derivatives can be unstable. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. libretexts.orgsci-hub.box The reaction can be performed at room temperature in an aqueous environment. thermofisher.com
Dansyl Chloride (DNS-Cl): Reacting with primary and secondary amines under alkaline conditions, dansyl chloride yields highly fluorescent and stable sulfonamide derivatives. sdiarticle4.comthermofisher.com The derivatization time can be longer compared to other reagents. actascientific.com
Phenylisothiocyanate (PITC): This reagent is used to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. thermofisher.com
The choice of pre-column derivatization reagent depends on the analytical technique being used (HPLC-UV, HPLC-Fluorescence, or GC-MS) and the specific requirements of the analysis in terms of sensitivity and stability. sci-hub.boxnih.gov
Post-column Derivatization
In this strategy, the derivatization reaction occurs after the chromatographic separation and before the detector. actascientific.comactascientific.com This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix. nih.gov
Reagents for post-column derivatization must react quickly and completely with the analyte as it elutes from the column. actascientific.com For the analysis of primary amines like this compound, suitable post-column reagents include:
o-Phthalaldehyde (OPA): Due to its rapid reaction kinetics, OPA is a widely used post-column derivatizing agent for primary amines. actascientific.comactascientific.com
Ninhydrin: A classic reagent for the colorimetric detection of amino acids and primary amines, forming a deep purple product known as Ruhemann's purple. actascientific.comresearchgate.net
Fluorescamine: This reagent reacts with primary amines to form fluorescent products. actascientific.comnih.gov It is non-fluorescent itself, which contributes to a low background signal. sdiarticle4.com
Post-column derivatization is often implemented in fully automated analytical systems, providing high reproducibility. researchgate.net
| Strategy | Description | Advantages | Disadvantages | Applicable Reagents for this compound |
| Pre-column | Derivatization occurs before chromatographic separation. thermofisher.com | Excess reagent can be removed; improves chromatographic separation. thermofisher.comsigmaaldrich.com | Potential for multiple derivatives; derivatives may be unstable. nih.gov | OPA, FMOC-Cl, Dansyl Chloride, PITC. thermofisher.comlibretexts.orgsdiarticle4.comsci-hub.box |
| Post-column | Derivatization occurs after separation, before detection. actascientific.comactascientific.com | No multiple peaks from one analyte; less matrix interference. nih.gov | Reagent must react rapidly; potential for band broadening. actascientific.com | OPA, Ninhydrin, Fluorescamine. actascientific.comactascientific.comnih.govresearchgate.net |
Development of Novel Derivatizing Agents for Primary Amine Analysis
The quest for higher sensitivity, selectivity, and efficiency in analytical methods has driven the development of new derivatizing agents for primary amines. iu.edu Research in this area focuses on creating reagents that offer improved reaction kinetics, greater stability of the derivatives, and enhanced detection capabilities, particularly for mass spectrometry. nih.gov
Recent advancements in derivatizing agents applicable to the analysis of this compound include:
Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a nucleophile (like cyanide) to form highly fluorescent and more stable cyanobenz[f]isoindole (CBI) derivatives. nih.govgoogle.com Strategies to improve the fluorescence stability of these derivatives, such as the addition of β-cyclodextrin or using dimethyl sulfoxide (B87167) as a solvent, have been developed. nih.gov
Succinimidyl Esters: Reagents like succinimidyl esters of fluorescent dyes (e.g., Alexa Fluor, BODIPY) show high selectivity for aliphatic amines and yield derivatives with excellent sensitivity, especially for laser-induced fluorescence detection. thermofisher.com
Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA): This alkylating agent has been explored for the derivatization of primary amines for GC-MS analysis. It forms dimethylaminomethylene derivatives, which exhibit improved chromatographic behavior. iu.edu
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts readily with primary amines to form stable derivatives with good selectivity and fewer by-products under mild reaction conditions. sigmaaldrich.com
Novel Fluorescent Reagents for HPLC-Fluorescence and MS Identification: Researchers have synthesized new pre-column fluorescent derivatization reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA). nih.gov These reagents react rapidly with aromatic primary amines and could potentially be adapted for aliphatic amines like this compound, forming stable derivatives with strong fluorescence. nih.gov
The development of these novel agents often aims to introduce functionalities that not only enhance detectability but also improve ionization efficiency for mass spectrometric analysis, allowing for more comprehensive structural elucidation. nih.gov
| Derivatizing Agent | Analyte Type | Detection Method | Key Features |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Fluorescence | Forms more stable derivatives than OPA. nih.govgoogle.com |
| Succinimidyl Esters | Aliphatic Amines | Fluorescence | High selectivity and sensitivity. thermofisher.com |
| Dimethylformamide-dimethyl acetal (DMF-DMA) | Primary Amines | GC-MS | Improves chromatographic behavior by forming dimethylaminomethylene derivatives. iu.edu |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amines | HPLC-Fluorescence | Good selectivity, mild reaction conditions, stable derivatives. sigmaaldrich.com |
| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Aromatic Primary Amines | HPLC-Fluorescence, MS | Rapid reaction, stable and highly fluorescent derivatives. nih.gov |
| 2-(9-acridone)-acetic acid (AAA) | Aromatic Primary Amines | HPLC-Fluorescence, MS | Rapid reaction, forms stable derivatives with strong fluorescence. nih.gov |
Derivatization Strategies for Structural Diversification and Complex Molecule Synthesis
Transformations to Secondary and Tertiary Amines
The conversion of the primary amine in 3-(2-propoxyphenyl)propan-1-amine to secondary and tertiary amines can be achieved through several established synthetic methods, primarily involving N-alkylation or reductive amination.
N-Alkylation: This classical approach involves the reaction of the primary amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The initial product is a secondary amine, which can undergo further alkylation to yield a tertiary amine. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The use of a base is typically required to neutralize the hydrogen halide byproduct.
Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone). This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This method offers the advantage of preventing over-alkylation, thus providing better selectivity for the desired secondary or tertiary amine product.
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Amide Formation as Versatile Synthetic Intermediates
The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of stable amide bonds. Amides are valuable synthetic intermediates that can be further modified or can be the final target molecules themselves.
The most common method for amide bond formation involves the use of a coupling agent that activates the carboxylic acid, facilitating the nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Alternatively, the reaction of the amine with a more reactive acid chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, provides a direct route to the corresponding amide.
| Reactant | Coupling Agent/Base | Product |
| Carboxylic Acid | DCC, EDC/HOBt | Amide |
| Acid Chloride | Triethylamine, Pyridine | Amide |
Introduction of Fluorinated Moieties (e.g., N-Trifluoromethylation)
The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, onto the nitrogen atom of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability. N-Trifluoromethylation of primary amines is a challenging transformation but can be achieved using specialized electrophilic trifluoromethylating reagents.
Reagents such as S-(trifluoromethyl)diphenylsulfonium salts (e.g., Umemoto's reagent) or hypervalent iodine reagents (e.g., Togni's reagent) are commonly employed for this purpose. The reaction mechanism generally involves the nucleophilic attack of the amine on the electrophilic "CF₃⁺" source. These reactions often require specific conditions and careful optimization to achieve good yields and avoid side products.
Synthetic Utility in Multi-component Reactions and Cascade Processes
Primary amines are valuable components in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation by combining three or more starting materials. The participation of this compound in such reactions would provide a direct route to a wide array of structurally diverse compounds.
Prominent examples of MCRs involving primary amines include the Ugi and Passerini reactions. In the Ugi four-component reaction, a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, with the amine often being generated in situ or used in a subsequent step.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. The primary amine of this compound can act as an initial nucleophile to trigger a cascade sequence, leading to the formation of complex heterocyclic systems or polyfunctionalized acyclic products. The specific design of the reaction partners and conditions dictates the outcome of the cascade process.
| Reaction Type | Components | General Product |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Cascade Reaction | Varies | Complex heterocycles or polyfunctional molecules |
Future Perspectives and Methodological Advancements in Alkylaryl Amine Research
Development of Novel Catalytic Systems for Amine Synthesis and Transformation
The synthesis of alkylaryl amines, including aryloxypropanamines, has traditionally relied on well-established but often harsh reaction conditions. The future of amine synthesis is geared towards the development of highly efficient and selective catalytic systems that operate under milder conditions, reduce waste, and offer broader substrate scopes.
Recent progress has focused on late transition metal catalysts, which are effective for N-alkylation reactions using alcohols as alkylating agents—a green alternative that produces only water as a byproduct. sioc-journal.cn Systems based on palladium, nickel, and copper have shown significant promise. For instance, nickel-catalyzed methods have been developed for the enantioselective hydroalkylation of enamides to produce a wide range of chiral alkyl amines from readily available precursors. semanticscholar.org Similarly, copper-catalyzed systems have been employed for the amination of aryl halides, demonstrating the versatility of these metals in forming critical C-N bonds. researchgate.netrsc.org
Beyond metal-based systems, catalyst-free approaches are emerging as a highly attractive, sustainable alternative. nih.gov For example, a novel, one-pot, catalyst-free protocol for synthesizing quinoxaline (B1680401) derivatives involves the reaction of chloroquinoxalines with various amines in ethanol, achieving excellent yields through a simple and clean procedure. nih.gov Another innovative strategy involves the use of BF₃ ammonium (B1175870) salts to prevent catalyst inhibition by the amine nucleophile in palladium-catalyzed allylic aminations, enabling the synthesis of complex tertiary amines. incatt.nl These developments highlight a clear trend towards minimizing catalyst load, or eliminating it entirely, to create more economical and environmentally benign synthetic routes.
Table 1: Comparison of Modern Catalytic Systems for Amine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Example Substrates | Reference |
|---|---|---|---|---|
| Late Transition Metals (e.g., Pd, Ru) | N-alkylation with Alcohols | Green (water is the only byproduct), high atom economy. | Aliphatic and aromatic amines. | sioc-journal.cn |
| Nickel-Catalyzed Hydroalkylation | Enantioselective Hydroalkylation | Access to chiral alkyl amines, high functional group tolerance, mild conditions. | Enamides and alkyl halides. | semanticscholar.org |
| Copper Powder | Alcohol Amination | Better performance than some supported nanocopper catalysts, sustainable. | Alcohols and amines. | researchgate.net |
| Catalyst-Free Thionation | Synthesis of Thiones | Excellent yields, one-pot reaction, simple procedure, no catalyst required. | Quinoxaline-2,3-dione and various amines/alcohols. | nih.gov |
| Palladium/BF₃-Amine Salt | Allylic Amination | Synthesizes complex tertiary amines by preventing catalyst inhibition. | Allylic compounds and secondary amines. | incatt.nl |
Integration of Advanced Analytical Platforms for In-situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of complex molecules like 3-(2-Propoxyphenyl)propan-1-amine. The integration of advanced analytical platforms for in-situ (in the reaction mixture) monitoring provides real-time data, enabling chemists to track the consumption of reactants, the formation of intermediates, and the appearance of products as the reaction unfolds. mt.com
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are at the forefront of this evolution. mt.com By inserting a probe directly into the reaction vessel, these methods can continuously collect spectra, allowing for the unique profiling of each reaction component. mt.com This has proven invaluable in studying multistep processes, such as amide synthesis via a reactive acid chloride intermediate. In-situ monitoring can reveal that certain steps proceed much more slowly than others and can help identify the stability of transient intermediates. mt.com This level of detail allows for the precise determination of critical process parameters like initiation temperature, reaction endpoint, and the impact of reagent addition rates, leading to safer, more robust, and scalable processes. mt.com
Kinetic studies, which define the order and rate of a reaction, are essential for elucidating the mechanism. youtube.com Modern kinetic analyses, whether through initial rate or whole rate approaches, provide the data needed to build accurate energy diagrams and understand which step is rate-limiting. youtube.com The combination of in-situ monitoring with kinetic modeling allows researchers to move beyond simple trial-and-error optimization to a more rational, data-driven approach to process development.
Table 2: In-situ Analytical Platforms for Reaction Analysis
| Analytical Technique | Type of Information Provided | Application in Amine Synthesis | Reference |
|---|---|---|---|
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Identification of functional group changes. | Monitoring amide formation, tracking reactive intermediates (e.g., acid chlorides), determining reaction endpoints. | mt.com |
| In-situ Raman Spectroscopy | Real-time monitoring of chemical bonds and molecular structure. Less interference from water. | Studying catalytic cycles, monitoring polymorphism, and understanding reaction mechanisms in aqueous media. | mt.com |
| In-situ NMR Spectroscopy | Detailed structural information on species in solution, catalyst resting states. | Observing the rapid conversion of a pre-catalyst to the active catalytic species in solution. | acs.org |
| Kinetic Modeling (e.g., Initial Rate) | Reaction rates, rate constants (k), reaction orders. | Elucidating reaction mechanisms, determining the rate-limiting step, and optimizing reaction conditions. | youtube.com |
Computational Design and Prediction in Amine Chemistry
Computational chemistry and machine learning are rapidly becoming indispensable tools in modern chemical research, enabling the design of molecules and the prediction of reaction outcomes with increasing accuracy. nih.govfrontiersin.org These in-silico approaches can significantly reduce the time and experimental effort required for catalyst discovery and process optimization in alkylaryl amine chemistry. sciopen.com
Computational methods, particularly Density Functional Theory (DFT), are used to investigate the microkinetics and thermodynamics of reaction pathways. nih.gov For example, studies on reductive amination have computationally explored how parameters like solvent choice and pH influence activation barriers and thermodynamic profiles. Such analyses can reveal that a co-catalyst might not significantly alter the reaction kinetics but can drive the reaction forward by making a specific pathway the most thermodynamically favorable. nih.gov This fundamental insight is crucial for rationally designing new synthetic routes.
Furthermore, the rise of machine learning has introduced powerful predictive modeling capabilities. By training algorithms on large datasets of known amine pollutants, researchers have developed models that can predict metabolic pathways like N-dealkylation with high accuracy. mdpi.comnih.gov These models use calculated molecular descriptors to correlate a compound's structure with its chemical behavior. Similar machine learning models have been created to predict the oxidative degradation rates of amines based on their chemical structure, a critical factor in industrial applications like carbon capture. nih.govacs.org This predictive power allows for the high-throughput screening of virtual compounds, prioritizing the synthesis of molecules with desired properties and stability.
Table 3: Predictive Models in Amine Chemistry
| Model Type | Predicted Property | Methodology | Key Finding/Accuracy | Reference |
|---|---|---|---|---|
| Machine Learning (Ensemble Model) | N-dealkylation of amine pollutants | Integrates multiple algorithms (e.g., random forest, gradient boosting) based on molecular descriptors. | Achieved a prediction accuracy of 86.2%. The SlogP_VSA2 descriptor was a primary influencing factor. | mdpi.comnih.gov |
| Machine Learning (CatBoost Regression) | Oxidative degradation rate | Trained on experimental degradation data for a set of 27 amines. | Predicted degradation rates with an average absolute deviation of 0.3%. | nih.govacs.org |
| DFT Calculations | Reductive amination mechanism | Investigated thermodynamics and microkinetics of individual reaction steps. | Revealed that an acid co-catalyst makes the iminium pathway thermodynamically preferred. | nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Foam volume in CO₂ capture | Developed based on structural variations, surface tension, and viscosity of 29 amines. | Predicted foam volume with an average absolute deviation of 12.7% for non-cyclic amines. | benthamdirect.com |
Green Chemistry Approaches in the Synthesis and Handling of Aryloxypropanamines
The principles of green chemistry—which prioritize waste prevention, atom economy, use of safer solvents, and energy efficiency—are profoundly influencing the synthesis of aryloxypropanamines and related compounds. jocpr.com The pharmaceutical and chemical industries are increasingly adopting these principles to reduce their environmental footprint. jddhs.comijbpas.com
A key area of innovation is the replacement of conventional, often hazardous, organic solvents with greener alternatives. jocpr.com Glycerol, a renewable and biodegradable resource, has been successfully used as a green promoting medium for the one-pot synthesis of aryloxypropanolamines. dntb.gov.uaresearchgate.net This method avoids the need for additional catalysts and allows for the recycling of unreacted glycerol, presenting a significant improvement over traditional routes. researchgate.net Other green solvents like water, supercritical CO₂, and various bio-based solvents are also gaining traction for their low toxicity and reduced environmental impact. jocpr.comjddhs.com
Energy efficiency is another cornerstone of green synthesis. Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com Furthermore, developing synthetic routes that are more atom-economical—meaning more of the atoms from the starting materials end up in the final product—is a major goal. Catalytic reactions, particularly those that create complex bonds in a single step, are inherently more atom-economical than multi-step syntheses that require protecting groups and generate significant waste. jocpr.com The adoption of these green approaches is not only environmentally responsible but also leads to more efficient, safer, and cost-effective manufacturing processes for valuable compounds like this compound.
Q & A
Q. What are the established synthetic routes for 3-(2-Propoxyphenyl)propan-1-amine, and how can its structural purity be verified experimentally?
- Methodological Answer : A palladium-catalyzed cross-coupling approach (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile) can be adapted from analogous propargylic amine syntheses . Post-synthesis, structural confirmation requires ¹H/¹³C NMR to verify proton/carbon environments (e.g., aromatic protons at δ 6.8–7.4 ppm, propoxy methyl at δ 1.0–1.2 ppm) and HRMS for molecular ion validation. Purity is assessed via HPLC (≥95% purity threshold) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS-compliant safety measures :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation .
- Store waste separately in labeled containers for professional disposal .
Emergency protocols include rinsing exposed skin with soap/water (P302+P352) and immediate medical consultation (P315) .
Q. How can researchers screen the compound’s preliminary biological activity?
- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., radioligand displacement for aminergic targets) and cell viability assays (MTT/XTT). Use structural analogs (e.g., NPY Y4 receptor ligands or GSK-3β inhibitors ) as benchmarks. Dose-response curves (1 nM–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% PdCl₂(PPh₃)₂) and reaction time (12–24 hrs) via Design of Experiments (DoE). Monitor intermediates by TLC/GC-MS . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . For scale-up, consider flow chemistry to enhance reproducibility .
Q. How should researchers resolve contradictions in pharmacokinetic data (e.g., brain exposure vs. systemic clearance)?
- Methodological Answer : Use comparative radiotracer studies (e.g., [¹⁸F]-labeled analogs ) to quantify brain uptake and clearance rates in animal models. Perform PET imaging and compartmental modeling to differentiate nonspecific binding vs. target engagement. Validate with LC-MS/MS plasma/tissue analysis .
Q. What stability-indicating analytical methods are suitable for detecting degradation products in this compound formulations?
- Methodological Answer : Develop a RP-UPLC method with a C18 column (1.7 µm, 2.1 × 100 mm) and gradient elution (0.1% TFA in water/acetonitrile). Detect impurities (e.g., regioisomers, diastereomers) at 254 nm. Validate per ICH Q2(R1) guidelines for specificity, LOD/LOQ (<0.1%), and forced degradation (heat/humidity/light) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets (e.g., GSK-3β from PDB: 1H8F ). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare with known ligands (e.g., Cinacalcet derivatives ) to identify critical pharmacophores.
Q. What strategies improve selectivity in pharmacological studies to avoid off-target effects?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and SPR biosensors for kinetic profiling (kₒₙ/kₒff). Screen against panels of related receptors/enzymes (e.g., adrenergic or histamine receptors ). Design chiral analogs to exploit stereoselective binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
